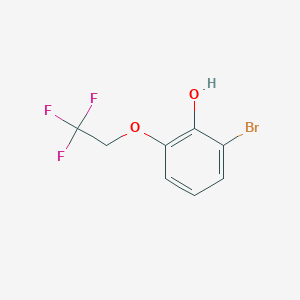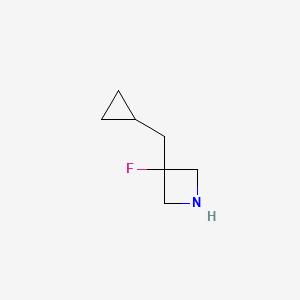
3-(Cyclopropylmethyl)-3-fluoro-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-3-fluoro-azetidine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-3-fluoro-azetidine typically involves the cyclopropanation of suitable precursors followed by fluorination and azetidine ring formation. One common method includes the use of cyclopropylmethyl halides, which undergo nucleophilic substitution reactions with azetidine derivatives in the presence of a fluorinating agent. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Cyclopropylmethyl)-3-fluoro-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-3-fluoro-azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoro-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained azetidine ring and the presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Cyclopropylmethyl)-azetidine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoro-azetidine:
Cyclopropylmethyl-azetidine: Similar structure but without the fluorine atom, leading to variations in chemical behavior and biological effects.
Uniqueness: 3-(Cyclopropylmethyl)-3-fluoro-azetidine is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological activity. The strained azetidine ring further enhances its uniqueness, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12FN |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-3-fluoroazetidine |
InChI |
InChI=1S/C7H12FN/c8-7(4-9-5-7)3-6-1-2-6/h6,9H,1-5H2 |
Clé InChI |
GMEYNNZZKCLNPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


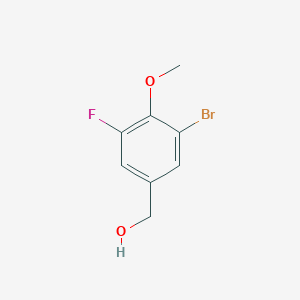
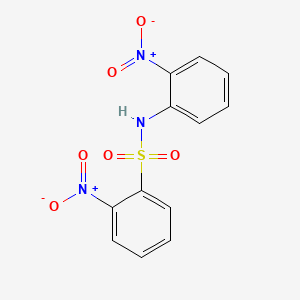
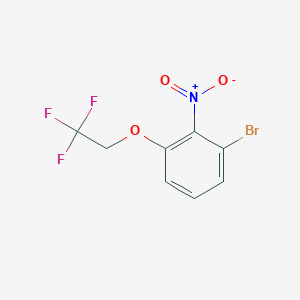
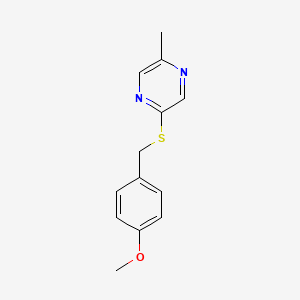
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)

![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

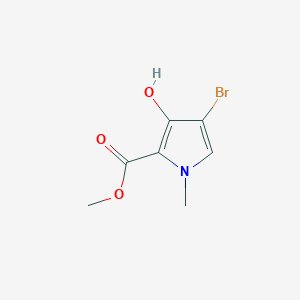
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
